molecular formula C22H25ClN4O3 B11462194 Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate

Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate

Cat. No.: B11462194
M. Wt: 428.9 g/mol
InChI Key: SFFVFDRIELVHKI-UHFFFAOYSA-N
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Description

Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate is a complex organic compound with a molecular formula of C21H23ClN4O3 and a molecular weight of 414.89 g/mol . This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine ring, and an ethyl ester group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with ethyl 4-oxopiperidine-1-carboxylate . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate involves the inhibition of key enzymes and receptors. It has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like TNF-α and nitric oxide . Additionally, it modulates the endoplasmic reticulum stress response, preventing apoptosis in neuronal cells .

Comparison with Similar Compounds

Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate can be compared with other quinazoline derivatives and piperazine-containing compounds:

This compound stands out due to its unique combination of a quinazoline core and a piperazine ring, which contributes to its diverse pharmacological properties.

Properties

Molecular Formula

C22H25ClN4O3

Molecular Weight

428.9 g/mol

IUPAC Name

ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C22H25ClN4O3/c1-3-30-22(29)27-10-8-26(9-11-27)21-24-14(2)20-18(25-21)12-16(13-19(20)28)15-4-6-17(23)7-5-15/h4-7,16H,3,8-13H2,1-2H3

InChI Key

SFFVFDRIELVHKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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